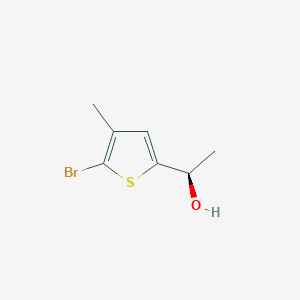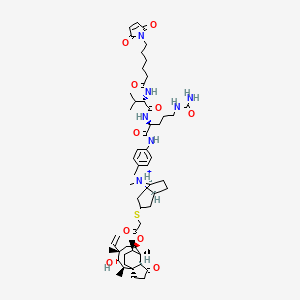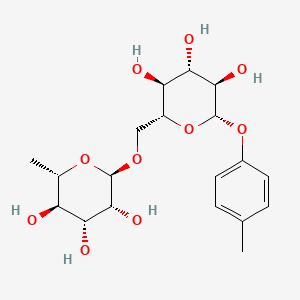
p-Cresol Rutinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Cresol Rutinoside is a glycoside compound formed by the conjugation of p-Cresol (4-methylphenol) with the disaccharide rutinoside. This compound is part of the phenolic glycosides family and is known for its presence in various plant-based materials. It is often studied for its potential biological activities and its role in plant defense mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Cresol Rutinoside typically involves the glycosylation of p-Cresol with rutinoside. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosidases or glycosyltransferases, which facilitate the transfer of the sugar moiety to p-Cresol under mild conditions . Chemical synthesis may involve the use of activated sugar donors and catalysts to promote the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This includes the use of microbial fermentation or plant cell cultures to produce the compound in larger quantities. The process involves optimizing the growth conditions and the expression of specific enzymes that catalyze the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
p-Cresol Rutinoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in p-Cresol can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
p-Cresol Rutinoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in plant defense mechanisms and its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of natural preservatives and flavoring agents
Wirkmechanismus
The mechanism of action of p-Cresol Rutinoside involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity. Additionally, the glycosidic moiety can interact with specific receptors or enzymes, modulating biological pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Cresol: The parent compound, known for its antimicrobial and antioxidant properties.
Guaiacol Rutinoside: Another phenolic glycoside with similar antioxidant activities.
Syringol Rutinoside: Known for its presence in smoke-tainted wines and its sensory properties
Uniqueness
p-Cresol Rutinoside is unique due to its specific glycosidic linkage and the presence of the rutinoside moiety. This structural feature imparts distinct biological activities and stability compared to other phenolic glycosides. Its unique properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C19H28O10 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O10/c1-8-3-5-10(6-4-8)28-19-17(25)15(23)13(21)11(29-19)7-26-18-16(24)14(22)12(20)9(2)27-18/h3-6,9,11-25H,7H2,1-2H3/t9-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI-Schlüssel |
ASTRDUUKZATKHP-VZOUQOBNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
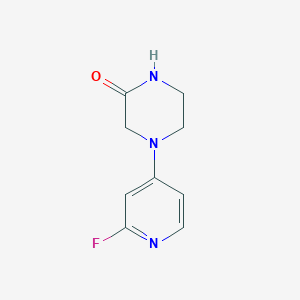

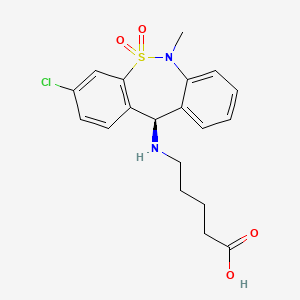


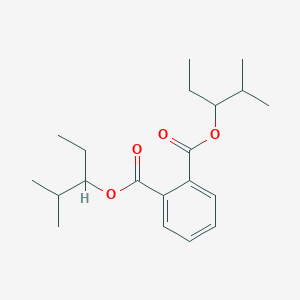

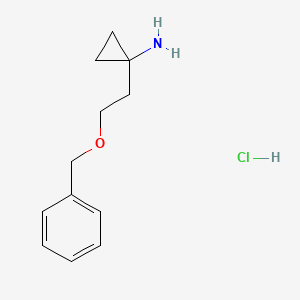


![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
